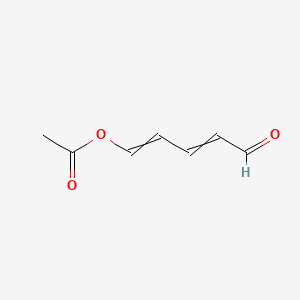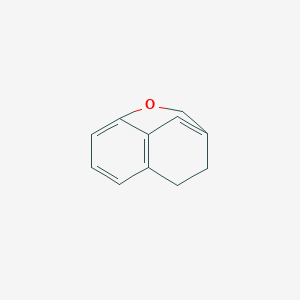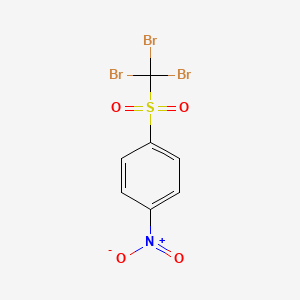
1-methyl-3-phenyl-2H-indene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-phenyl-2H-indene-1,3-diol is an organic compound with the molecular formula C16H16O2 It is a derivative of indene, a bicyclic hydrocarbon, and features both a methyl and a phenyl group attached to the indene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-2H-indene-1,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-phenylindane with oxidizing agents to introduce the diol functionality. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
化学反応の分析
Types of Reactions
1-methyl-3-phenyl-2H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions include various oxygenated derivatives, reduced alcohols, and substituted indenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-methyl-3-phenyl-2H-indene-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism by which 1-methyl-3-phenyl-2H-indene-1,3-diol exerts its effects involves interactions with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In medicinal applications, it may interact with specific receptors or enzymes, modulating biological pathways to produce therapeutic effects.
類似化合物との比較
Similar Compounds
1-methyl-3-phenylindane: Lacks the diol functionality, making it less reactive in certain chemical reactions.
1,1,3-trimethyl-3-phenylindane: Features additional methyl groups, altering its chemical properties and reactivity.
Indane-1,3-dione: Contains a diketone functionality, making it useful in different synthetic applications.
Uniqueness
1-methyl-3-phenyl-2H-indene-1,3-diol is unique due to its combination of a diol functionality with a methyl and phenyl group on the indene core. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
24387-76-6 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
1-methyl-3-phenyl-2H-indene-1,3-diol |
InChI |
InChI=1S/C16H16O2/c1-15(17)11-16(18,12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10,17-18H,11H2,1H3 |
InChIキー |
XVIODFWVBLLPJY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
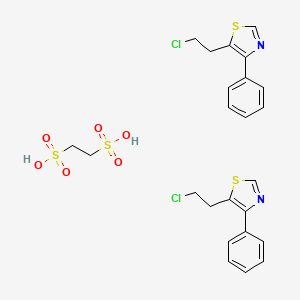
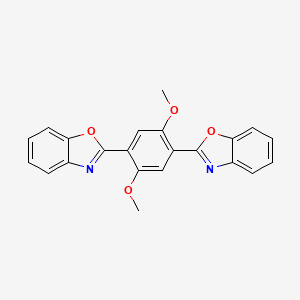
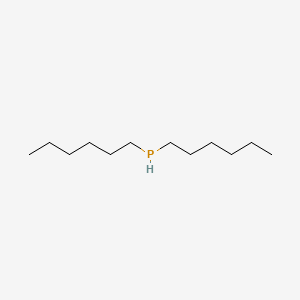
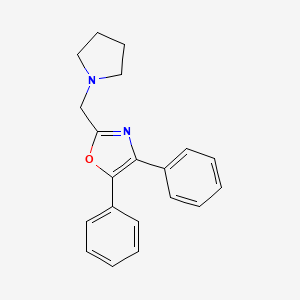
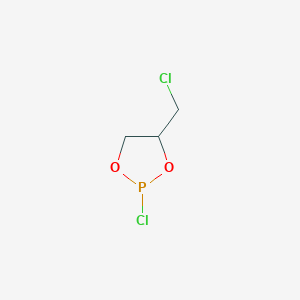
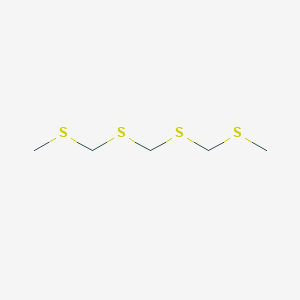
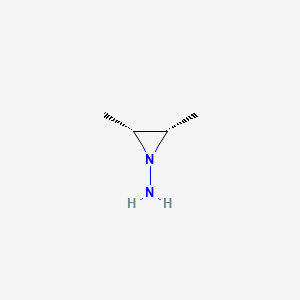
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
